molecular formula C7H6Cl2<br>C7H6Cl2<br>C6H5CHCl2 B7769369 Benzal chloride CAS No. 29797-40-8

Benzal chloride

Cat. No.: B7769369
CAS No.: 29797-40-8
M. Wt: 161.03 g/mol
InChI Key: CAHQGWAXKLQREW-UHFFFAOYSA-N
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Description

Benzal chloride, also known as dichloromethylbenzene, is an organic compound with the chemical formula C₆H₅CHCl₂. This colorless liquid is a lachrymator, meaning it can cause tears and irritation. This compound is primarily used as a building block in organic synthesis and is a precursor to various other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzal chloride is synthesized through the free radical chlorination of toluene. The process involves three main steps:

    Chlorination of Toluene to Benzyl Chloride: [ \text{C₆H₅CH₃} + \text{Cl₂} \rightarrow \text{C₆H₅CH₂Cl} + \text{HCl} ]

    Chlorination of Benzyl Chloride to this compound: [ \text{C₆H₅CH₂Cl} + \text{Cl₂} \rightarrow \text{C₆H₅CHCl₂} + \text{HCl} ]

    Further Chlorination to Benzotrichloride: [ \text{C₆H₅CHCl₂} + \text{Cl₂} \rightarrow \text{C₆H₅CCl₃} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the chlorination process is carefully controlled to optimize the yield of this compound. The molar ratio of chlorine to toluene is adjusted, and the reaction is typically carried out in the presence of a catalyst to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: Benzal chloride undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to benzaldehyde in the presence of water and a base. [ \text{C₆H₅CHCl₂} + \text{H₂O} \rightarrow \text{C₆H₅CHO} + 2\text{HCl} ]

    Reduction: this compound can be reduced to benzyl chloride using reducing agents.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Water and a base (e.g., sodium hydroxide).

    Reduction: Reducing agents such as sodium or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

Benzal chloride has several applications in scientific research and industry:

    Chemistry: Used as a precursor to benzaldehyde, which is a key intermediate in the synthesis of various organic compounds.

    Biology: Utilized in the synthesis of biologically active molecules.

    Medicine: Employed in the production of pharmaceuticals and agrochemicals.

    Industry: Used in the manufacture of dyes, perfumes, and resins.

Mechanism of Action

The primary mechanism of action of benzal chloride involves its role as an alkylating agent. It can react with nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on organic molecules, such as amines and alcohols. The pathways involved typically include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

    Benzyl Chloride (C₆H₅CH₂Cl): Similar in structure but contains only one chlorine atom. It is less reactive compared to benzal chloride.

    Benzotrichloride (C₆H₅CCl₃): Contains three chlorine atoms and is more reactive than this compound.

Uniqueness of this compound: this compound is unique due to its intermediate reactivity, making it versatile for various chemical transformations. Its ability to form benzaldehyde through hydrolysis is particularly valuable in organic synthesis .

Properties

IUPAC Name

dichloromethylbenzene
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InChI

InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
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InChI Key

CAHQGWAXKLQREW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(Cl)Cl
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Molecular Formula

C7H6Cl2, Array
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DSSTOX Substance ID

DTXSID6025014
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Molecular Weight

161.03 g/mol
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Physical Description

Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes., Liquid, Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

401 °F at 760 mmHg (EPA, 1998), 205 °C
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Flash Point

198 °F (NTP, 1992), 93 °C, 93 °C c.c.
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), INSOL IN WATER, SOL IN DILUTE ALKALI, > 10% in ethanol, > 10% in ether, Soluble in most org solvents., Solubility in water: none
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Density

1.26 (EPA, 1998) - Denser than water; will sink, 1.26, Relative density (water = 1): 1.26
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Vapor Density

5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 95.72 °F (EPA, 1998), 0.47 [mmHg], 1 MM HG AT 35.4 °C, Vapor pressure, kPa at 35.4 °C: 0.13
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Impurities

Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities.
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Color/Form

COLORLESS OILY LIQUID

CAS No.

98-87-3, 29797-40-8
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Melting Point

2.48 °F (EPA, 1998), -16.4 °C, -17 °C
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Retrosynthesis Analysis

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Reactant of Route 1
Benzal chloride
Reactant of Route 2
Benzal chloride
Reactant of Route 3
Benzal chloride
Reactant of Route 4
Benzal chloride
Reactant of Route 5
Benzal chloride
Reactant of Route 6
Benzal chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.